molecular formula C23H20ClN3O4S B2432275 2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide CAS No. 955734-23-3

2-(benzo[d][1,3]dioxole-5-carboxamido)-N-(4-chlorophenethyl)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide

Cat. No.: B2432275
CAS No.: 955734-23-3
M. Wt: 469.94
InChI Key: PBAMTIXDTOFPEE-UHFFFAOYSA-N
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Description

The compound contains several functional groups, including a benzo[d][1,3]dioxole, a carboxamide, and a cyclopenta[d]thiazole. These groups could potentially confer interesting chemical and biological properties to the molecule .


Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple rings and functional groups. Single-crystal X-ray diffraction studies could potentially be used to determine its structure .


Chemical Reactions Analysis

The compound’s reactivity would likely be influenced by its functional groups. For example, the carboxamide group could potentially undergo hydrolysis, and the benzo[d][1,3]dioxole group could potentially participate in electrophilic aromatic substitution reactions .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would likely be influenced by its functional groups and overall structure. For example, the presence of multiple aromatic rings could increase its lipophilicity .

Scientific Research Applications

Virtual Screening and Biochemical Analysis

The compound has been investigated through virtual screening targeting the urokinase receptor (uPAR), leading to the identification of a series of compounds with potential anti-metastatic effects in breast cancer. Notably, compounds 2 (IPR-9) and 3 (IPR-69) have demonstrated the ability to inhibit angiogenesis, induce apoptosis, and exhibit leadlike properties, making them promising candidates for further development as anti-cancer agents (Wang et al., 2011).

Disposition and Metabolism Studies

Another aspect of the scientific research on this compound involves understanding its disposition and metabolism. SB-649868, a compound structurally similar to the one , is a novel orexin 1 and 2 receptor antagonist developed for insomnia treatment. The disposition of [14C]SB-649868 was meticulously studied in humans to understand its metabolic pathways and elimination, revealing that it is primarily excreted via feces, with urinary excretion accounting for a minor fraction. Detailed metabolite profiling indicates extensive metabolism with the identification of various metabolites, offering insights into the compound's pharmacokinetics and potential implications for its therapeutic use (Renzulli et al., 2011).

Synthesis and Pharmacological Studies

Research has also focused on synthesizing and assessing the pharmacological properties of structurally related compounds. For instance, thiazolo[3,2-a]pyrimidine derivatives have been synthesized and tested for their anti-inflammatory activities. These compounds have exhibited moderate anti-inflammatory effects, highlighting their potential for further therapeutic exploration (Tozkoparan et al., 1999).

Mechanism of Action in Antineoplastic Effects

The mechanism of action of related thiazole derivatives has been studied, particularly in the context of antineoplastic effects. For instance, 2-beta-D-ribofuranosylthiazole-4-carboxamide (NSC 286193) has shown to induce a state of guanine nucleotide depletion after administration, leading to significant antineoplastic effects. This highlights the potential of thiazole derivatives in cancer treatment and the importance of understanding their biochemical mechanisms (Jayaram et al., 1982).

Future Directions

Future research could focus on synthesizing this compound and studying its properties and potential applications. It could also be interesting to explore its biological activity, given the biological activities observed for similar compounds .

Properties

IUPAC Name

2-(1,3-benzodioxole-5-carbonylamino)-N-[2-(4-chlorophenyl)ethyl]-5,6-dihydro-4H-cyclopenta[d][1,3]thiazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20ClN3O4S/c24-15-4-1-13(2-5-15)9-10-25-22(29)16-6-8-19-20(16)26-23(32-19)27-21(28)14-3-7-17-18(11-14)31-12-30-17/h1-5,7,11,16H,6,8-10,12H2,(H,25,29)(H,26,27,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAMTIXDTOFPEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1C(=O)NCCC3=CC=C(C=C3)Cl)N=C(S2)NC(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

469.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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